Cyclohexylmagnesium chloride

Catalog No.
S702480
CAS No.
931-51-1
M.F
C6H11ClMg
M. Wt
142.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylmagnesium chloride

CAS Number

931-51-1

Product Name

Cyclohexylmagnesium chloride

IUPAC Name

magnesium;cyclohexane;chloride

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

InChI

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

DEDWWARPYWCXMG-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

Grignard Reagent:

Cyclohexylmagnesium chloride (C₆H₁₁MgCl) is primarily utilized as a Grignard reagent in organic synthesis [, ]. Grignard reagents are a class of organometallic compounds formed by the reaction of magnesium metal with an organic halide (usually an alkyl or aryl halide) in an anhydrous ether solvent [].

The key application of cyclohexylmagnesium chloride lies in its ability to introduce the cyclohexyl group (C₆H₁₁) into organic molecules [, ]. This is achieved through a reaction known as nucleophilic addition, where the negatively charged carbon atom of the cyclohexyl group acts as a nucleophile and attacks the electrophilic carbon atom of another molecule []. This reaction is particularly valuable for the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and materials [, ].

Metalation of CH-acidic Compounds:

Cyclohexylmagnesium chloride can also be employed for the metalation of CH-acidic compounds []. CH-acidic compounds are organic molecules that possess a weakly acidic hydrogen atom (H) attached to a carbon atom (C) []. The cyclohexyl group, introduced by the Grignard reagent, can replace this acidic hydrogen, forming a new carbon-carbon bond []. This metalation reaction finds applications in the synthesis of various functionalized organic molecules [].

Cyclohexylmagnesium chloride is an organomagnesium compound with the chemical formula C₆H₁₁ClMg. It is classified as a Grignard reagent, which are pivotal in organic synthesis due to their ability to react with a variety of electrophiles. Cyclohexylmagnesium chloride is particularly noted for introducing the cyclohexyl group into organic molecules, making it a valuable reagent in various chemical transformations .

As a Grignard reagent, cyclohexylmagnesium chloride participates in several types of reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Alkanes: When treated with water or alcohols, it can release cyclohexane.
  • Coupling Reactions: It can also couple with other electrophiles, facilitating the formation of more complex organic structures .

Cyclohexylmagnesium chloride is typically synthesized through the reaction of cyclohexyl chloride with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows:

C6H11Cl+MgC6H11MgCl\text{C}_6\text{H}_{11}\text{Cl}+\text{Mg}\rightarrow \text{C}_6\text{H}_{11}\text{MgCl}

This process requires an inert atmosphere to prevent moisture from interfering with the reaction. Variations in solvent choice and temperature can influence the yield and purity of the product .

Cyclohexylmagnesium chloride serves multiple roles in organic synthesis:

  • Synthesis of Alcohols: It is used to convert carbonyl compounds into secondary and tertiary alcohols.
  • Preparation of Cycloalkanes: It can facilitate cyclization reactions leading to the formation of cyclic compounds.
  • Pharmaceutical Intermediates: Its ability to introduce cyclohexyl groups makes it useful in developing pharmaceuticals and agrochemicals .

The interactions of cyclohexylmagnesium chloride with various substrates have been studied primarily within the context of its reactivity as a nucleophile. Understanding these interactions helps chemists predict outcomes in synthetic pathways, especially when dealing with complex molecules. Its reactivity profile indicates that it can engage in both electrophilic and nucleophilic reactions, making it a versatile tool in synthetic organic chemistry .

Cyclohexylmagnesium chloride shares similarities with other Grignard reagents but exhibits unique characteristics due to its cyclohexyl group. Below are some comparable compounds:

CompoundFormulaUnique Features
Methylmagnesium bromideC₁H₃BrMgSmaller alkyl group; more reactive than cyclohexyl
Ethylmagnesium bromideC₂H₅BrMgSimilar reactivity; larger alkyl group
Phenylmagnesium bromideC₆H₅BrMgAromatic nature; different reactivity profile
Isobutylmagnesium chlorideC₄H₉ClMgBranched structure; different sterics

Cyclohexylmagnesium chloride's unique cyclic structure allows for specific steric interactions that may not be present in linear or aromatic Grignard reagents, influencing its reactivity and selectivity in chemical transformations .

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (43.06%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

931-51-1

Methods of Manufacturing

REACTION OF CYCLOHEXYL CHLORIDE WITH MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR

General Manufacturing Information

Magnesium, chlorocyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

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